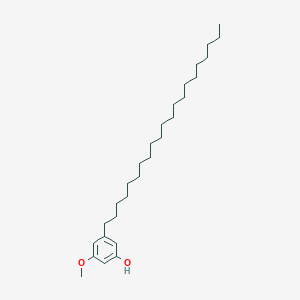

3-Methoxy-5-heneicosylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-henicosyl-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 3-Methoxy-5-heneicosylphenol: A Technical Guide to Its Natural Source and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-heneicosylphenol is a phenolic compound that has been identified from a natural source. This technical guide provides a comprehensive overview of its origin, though a detailed exploration of its quantitative analysis, specific isolation protocols, and biological activities remains an area ripe for further investigation. The primary known natural source for this compound is the herb Artemisia annua[1]. This plant has a rich history in traditional medicine and is a well-known source of various bioactive compounds.

While the presence of this compound in Artemisia annua is documented, a significant gap exists in the scientific literature regarding its specific characteristics and potential applications. This guide aims to summarize the currently available information and highlight areas where further research is critically needed.

Natural Source: Artemisia annua

Artemisia annua, commonly known as sweet wormwood or Qinghao, is an annual herb belonging to the Asteraceae family. It is native to temperate Asia and has been naturalized in many other parts of the world. The plant is renowned for being the source of artemisinin (B1665778) and its derivatives, which are potent antimalarial drugs. Beyond artemisinin, Artemisia annua is a rich reservoir of a diverse array of phytochemicals, including flavonoids, coumarins, and other phenolic compounds[2]. It is within this complex chemical matrix that this compound is found[1].

Quantitative Data

Experimental Protocols

Detailed and specific experimental protocols for the isolation and purification of this compound from Artemisia annua have not been extensively published. However, general methodologies for the extraction of phenolic compounds from Artemisia annua can provide a foundational approach for researchers. These general protocols typically involve the following steps:

A Proposed General Workflow for Isolation:

Caption: A generalized workflow for the extraction and isolation of phenolic compounds from Artemisia annua.

Detailed Methodological Steps (Hypothetical, based on general practices):

-

Plant Material Preparation: The aerial parts of Artemisia annua are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using organic solvents such as methanol, ethanol, or chloroform. This process is often carried out at room temperature with agitation or through methods like Soxhlet extraction to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Fractionation: The crude extract is then subjected to preliminary separation using techniques like column chromatography. A silica gel column is commonly employed, with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) used to elute different fractions.

-

Purification: Fractions containing the compound of interest are further purified using more advanced chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound in a pure form.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

As of the current date, there are no specific studies published in the peer-reviewed scientific literature detailing the biological activities or the signaling pathways affected by this compound. This represents a significant knowledge gap and a promising avenue for future pharmacological research.

Given its chemical structure as a methoxyphenol, it is plausible that this compound may exhibit biological activities similar to other related phenolic compounds. Research on other methoxyphenols has suggested potential anti-inflammatory and antioxidant properties. However, without direct experimental evidence, any potential biological role of this compound remains speculative.

A Logical Framework for Future Biological Investigation:

Caption: A proposed logical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound found in Artemisia annua. While its existence is known, the scientific community's understanding of this molecule is still in its infancy. There is a pressing need for research to:

-

Develop and validate analytical methods for the quantification of this compound in Artemisia annua extracts.

-

Establish and publish detailed, reproducible protocols for its efficient isolation and purification.

-

Conduct comprehensive studies to elucidate its potential biological activities, including but not limited to antioxidant, anti-inflammatory, and cytotoxic effects.

-

Investigate the molecular mechanisms of action and identify the signaling pathways modulated by this compound.

The exploration of novel natural products like this compound holds significant promise for the discovery of new therapeutic agents. This technical guide serves as a call to action for researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate this intriguing molecule.

References

The Elusive Structure of 3-Methoxy-5-heneicosylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-heneicosylphenol, a long-chain alkylphenol, has been identified as a natural product isolated from the medicinal plant Artemisia annua. This compound, with the chemical formula C₂₈H₅₀O₂ and CAS number 126882-76-6, belongs to a class of molecules known for their diverse biological activities. The structural elucidation of such natural products is a cornerstone of drug discovery and development, providing the foundational knowledge for understanding their chemical properties, synthesizing analogs, and investigating their pharmacological potential. This technical guide synthesizes the currently available information on the chemical structure elucidation of this compound, highlighting the general methodologies employed for similar compounds in the absence of specific detailed data for this molecule.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₅₀O₂ |

| Molecular Weight | 418.7 g/mol |

| CAS Number | 126882-76-6 |

General Experimental Protocols for Structure Elucidation

The definitive identification of a novel natural product like this compound relies on a combination of spectroscopic techniques. The following sections describe the standard experimental protocols that would be employed in its structure elucidation.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, Artemisia annua. A typical workflow for the isolation of phenolic compounds from plant material is as follows:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent. The choice of solvent is critical and is based on the polarity of the target compound.

-

Partitioning: The crude extract is then partitioned between immiscible solvents to separate compounds based on their differential solubility, thereby enriching the fraction containing the desired alkylphenol.

-

Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield the pure compound.

Spectroscopic Analysis

Once isolated, the pure compound is analyzed using a suite of spectroscopic methods to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to aromatic protons, a methoxy (B1213986) group, and the long alkyl chain.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the carbons of the heneicosyl chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which is used to confirm the molecular formula.

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the different structural motifs within the molecule, such as the cleavage of the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for a hydroxyl (-OH) group, aromatic C-H bonds, aliphatic C-H bonds, and C-O bonds would be expected.

Structure Elucidation Workflow

The logical flow for determining the structure of a novel compound from spectroscopic data is depicted below.

Conclusion

The complete chemical structure elucidation of this compound is a critical step towards unlocking its potential for therapeutic applications. While specific, detailed experimental data for this particular compound remains to be published, the established methodologies of natural product chemistry provide a clear roadmap for its isolation and characterization. The application of modern spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry, will be instrumental in definitively confirming its structure. Further research is warranted to fully characterize this and other long-chain alkylphenols from Artemisia annua and to explore their biological activities. This will undoubtedly contribute to the growing arsenal (B13267) of natural products with potential for drug development.

Spectroscopic Analysis of 3-Methoxy-5-heneicosylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-heneicosylphenol is a naturally occurring phenolic compound that has been identified in plant species such as Artemisia annua. As a molecule of interest in natural product chemistry and potentially in drug discovery, a thorough understanding of its structural and spectroscopic properties is essential. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and drug development professionals with a foundational dataset for the identification, characterization, and further investigation of this compound.

While comprehensive, publicly available datasets for this compound are limited, this guide synthesizes the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₂₈H₅₀O₂

-

Molecular Weight: 418.7 g/mol

-

Structure:

/ \ / \ / C---C---C---(CH₂)₂₀-CH₃ \ / \ / C---C \ / OCH₃

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.3-6.5 | m | 3H | Ar-H |

| ~4.8-5.5 | br s | 1H | Ar-OH |

| ~3.78 | s | 3H | -OCH ₃ |

| ~2.55 | t | 2H | Ar-CH ₂- (benzylic) |

| ~1.58 | quint | 2H | Ar-CH₂-CH ₂- |

| ~1.25 | br s | 36H | -(CH ₂)₁₈- |

| ~0.88 | t | 3H | -CH₂-CH ₃ (terminal) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C -OCH₃ |

| ~156.0 | C -OH |

| ~145.0 | Ar-C -Alkyl |

| ~108.0 | Ar-C H (ortho to -OCH₃) |

| ~102.0 | Ar-C H (para to -OCH₃) |

| ~100.0 | Ar-C H (ortho to -OH) |

| ~55.2 | -OC H₃ |

| ~36.0 | Ar-C H₂- (benzylic) |

| ~31.9 | -(C H₂)n- (pre-terminal) |

| ~29.7-29.3 | -(C H₂)n- (long chain bulk) |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -CH₂-C H₃ (terminal) |

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic, CH₂ and CH₃) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1465 | Medium | C-H bend (aliphatic, CH₂) |

| ~1200 | Strong | C-O stretch (aryl ether, Ar-O-CH₃) |

| ~1150 | Medium | C-O stretch (phenol) |

| ~830 | Medium | C-H out-of-plane bend (aromatic, substituted) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 418 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | High | [M - C₁₉H₃₉]⁺ (Benzylic cleavage, loss of the alkyl chain except for one CH₂) |

| 137 | High | [M - C₂₀H₄₁]⁺ (Cleavage at the benzylic position) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for the analysis of natural products of this type would be employed.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be used.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr (potassium bromide) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet would be taken and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic characterization of natural products.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound. For definitive analysis and research purposes, experimental verification is required.

An In-depth Technical Guide to the Biosynthesis of 3-Methoxy-5-heneicosylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxy-5-heneicosylphenol is a phenolic lipid with potential applications in various fields due to its structural similarity to other bioactive alkylphenols. While the specific biosynthetic pathway of this molecule has not been fully elucidated in the literature, a scientifically sound pathway can be inferred from well-characterized analogous systems, particularly the biosynthesis of alkylresorcinols in plants and bacteria. This document provides a comprehensive overview of the proposed biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes tabulated quantitative data from related enzyme systems, detailed experimental protocols for the characterization of the key enzymes, and visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step process involving a Type III polyketide synthase (PKS) and an O-methyltransferase (OMT). The pathway likely initiates with a very-long-chain fatty acyl-CoA and proceeds through a resorcinolic intermediate.

Step 1: Initiation with a Very-Long-Chain Fatty Acyl-CoA

The biosynthesis is initiated with a C21 fatty acid, heneicosanoic acid, which is activated to its coenzyme A thioester, heneicosanoyl-CoA. This activation is catalyzed by a long-chain acyl-CoA synthetase.

Step 2: Polyketide Chain Assembly by Alkylresorcinol Synthase (ARS)

An alkylresorcinol synthase (ARS), a type of Type III PKS, catalyzes the core of the biosynthetic pathway.[1][2] This enzyme selects heneicosanoyl-CoA as a starter unit and performs three successive decarboxylative condensations with malonyl-CoA as the extender unit.[3] This process forms a linear tetraketide intermediate tethered to the enzyme's active site.

Step 3: Cyclization and Aromatization to form 5-Heneicosylresorcinol

The tetraketide intermediate undergoes an intramolecular C2-C7 aldol (B89426) condensation, followed by aromatization, to yield the resorcinolic ring structure.[1] The product of this reaction is 5-heneicosylresorcinol. This mechanism is characteristic of Type III PKSs that produce alkylresorcinols.[1][2]

Step 4: O-Methylation to this compound

In the final step, a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of 5-heneicosylresorcinol.[4][5] This regiospecific methylation at the C3 position results in the final product, this compound.

Visualizing the Pathway

References

- 1. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on the Preliminary Biological Activity of 3-Methoxy-5-heneicosylphenol

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Overview of the Preliminary Biological Activity of 3-Methoxy-5-heneicosylphenol

Introduction

This compound is a phenolic compound that has been isolated from the herb Artemisia annua[1]. As a member of the phenol (B47542) class of organic molecules, it possesses a hydroxyl group attached to a benzene (B151609) ring, a common feature in many biologically active natural products. The structure is further characterized by a methoxy (B1213986) group and a long C21 alkyl (heneicosyl) chain. The presence of both a hydrophilic phenolic hydroxyl group and a lipophilic alkyl chain gives the molecule amphipathic properties, which may influence its biological interactions. While the broader class of phenolic compounds is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects, specific data on this compound is not extensively documented in publicly available scientific literature. This guide aims to synthesize the available information and provide a foundational understanding for researchers interested in this compound.

Known Biological Information

Currently, there is a significant lack of specific data regarding the preliminary biological activity of this compound in peer-reviewed literature. While the compound is commercially available for research purposes, detailed studies on its efficacy, mechanism of action, and safety profile are yet to be published.

Based on the general understanding of structurally similar molecules, potential areas of biological activity for this compound can be hypothesized. The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The long alkyl chain may facilitate interaction with cellular membranes, potentially influencing membrane-bound proteins or signaling pathways.

Postulated Experimental Workflow for Preliminary Biological Screening

Given the absence of specific experimental data, a logical workflow for the initial biological evaluation of this compound is proposed below. This workflow is based on standard preclinical drug discovery practices for natural products.

Caption: Proposed experimental workflow for the preliminary biological evaluation of this compound.

Potential Signaling Pathways for Investigation

Should preliminary screening reveal significant anti-inflammatory activity, several key signaling pathways could be investigated to elucidate the mechanism of action of this compound. A common pathway implicated in inflammation is the NF-κB signaling cascade.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a novel natural product with unexplored therapeutic potential. While current literature lacks specific data on its biological activities, its chemical structure suggests that it may possess antioxidant and anti-inflammatory properties. The workflows and pathways outlined in this guide provide a strategic framework for initiating the scientific investigation of this compound. Further research, beginning with broad in vitro screening followed by more focused mechanistic studies, is essential to uncover the pharmacological profile of this compound and determine its potential for future drug development. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.

References

Unveiling the Phenolic Landscape of Artemisia annua: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Artemisia annua, a cornerstone of traditional Chinese medicine, has garnered significant global attention for its potent antimalarial compound, artemisinin (B1665778). However, beyond this celebrated sesquiterpene lactone, the plant harbors a complex and diverse arsenal (B13267) of phenolic compounds. These phenolics, including flavonoids, phenolic acids, and their glycosides, contribute significantly to the plant's broad spectrum of bioactivities, which range from antioxidant and anti-inflammatory to antiviral and anticancer properties. For researchers and drug development professionals, a thorough understanding of the phenolic composition of A. annua, including the identification of novel constituents, is paramount for unlocking its full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the current knowledge on novel and known phenols in A. annua, detailed experimental protocols for their identification and quantification, and an exploration of the key signaling pathways they modulate.

The Phenolic Profile of Artemisia annua

The phenolic composition of Artemisia annua is rich and varied, encompassing a range of flavonoids, phenolic acids, and coumarins. Recent research continues to uncover new additions to this chemical inventory, expanding the potential for novel therapeutic applications.

Novel Phenolic Compounds

A recent study successfully led to the isolation and structural elucidation of four novel phenylpropanoid glycosides from the aqueous extract of Artemisia annua. These compounds represent new additions to the known phytochemical profile of this important medicinal plant. The identification was achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy[1].

Known Phenolic Compounds

Numerous studies have characterized the more common phenolic constituents of A. annua. These are broadly categorized into flavonoids and phenolic acids.

Flavonoids: A significant number of flavonoids have been identified, with many being polymethoxylated, a characteristic feature of this species[2]. Commonly reported flavonoids include:

-

Flavones: Apigenin, Luteolin, Cirsilineol, Eupatorin[3][4][5]

-

Flavonols: Quercetin, Kaempferol, Rhamnetin, Artemetin, Casticin, Chrysosplenetin[2][4][5][6]

-

Flavonoid Glycosides: Rutin, Isoquercitrin, Luteolin-7-glucoside[1][3]

Phenolic Acids: Several phenolic acids are consistently reported in A. annua extracts, with their concentrations varying based on geographical origin and extraction method. Key phenolic acids include:

Data Presentation: Quantitative Analysis of Phenolic Compounds

The concentration of phenolic compounds in Artemisia annua can vary significantly depending on factors such as the plant's geographical origin, harvest time, and the extraction solvent and method used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Quantitative Analysis of Major Phenolic Acids in Artemisia annua

| Phenolic Acid | Concentration Range (mg/100g dry weight) | Reference |

| Caffeic Acid | 1.70 - 4.31 | [1] |

| p-Coumaric Acid | 0.50 - 4.35 | [1] |

| Chlorogenic Acid | 112.64 - 210.48 | [1] |

| Cynarin | 307.13 - 617.72 | [1] |

Table 2: Quantitative Analysis of Major Flavonoids in Artemisia annua

| Flavonoid | Concentration Range (mg/100g dry weight) | Reference |

| Isoquercitrin | 5.24 - 30.33 | [1] |

| Luteolin-7-glucoside | 9.80 - 40.47 | [1] |

| Quercetin | 3.62 (µg/g dry extract) | [6] |

| Caffeic Acid | 20.24 (µg/g dry extract) | [6] |

| Chlorogenic Acid | 65.1 (µg/g dry extract) | [6] |

Table 3: Total Phenolic and Flavonoid Content in Artemisia annua Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| 70% Ethanol | 14.53% yield | - | [6] |

| Methanol (B129727) | 90.12 - 134.50 | 6.14 (mg epicatechin/g DW) | [3] |

| 50% Ethanol | 23.36 | 2.68 (mg catechin/g DW) |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and quantification of novel phenols in Artemisia annua.

Extraction of Phenolic Compounds

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites.

-

Sample Preparation: Air-dry the aerial parts of Artemisia annua at room temperature and grind them into a fine powder.

-

Extraction:

-

Mix 1 g of the powdered plant material with 20 mL of the chosen solvent (e.g., 70% ethanol, methanol).

-

Place the mixture in an ultrasonic bath.

-

Sonication is typically carried out for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

-

-

Storage: Store the dried extract at -20°C until further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This colorimetric assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.

-

Reagents:

-

Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

Sodium carbonate (Na₂CO₃) solution (7.5% w/v).

-

Gallic acid standard solutions (0-100 mg/mL).

-

-

Procedure:

-

To 2 mL of the diluted plant extract, add 2 mL of the diluted Folin-Ciocalteu reagent.

-

After 3 minutes, add 750 µL of the 7.5% sodium carbonate solution.

-

Adjust the final volume to 10 mL with distilled water.

-

Incubate the mixture in the dark at room temperature for 2 hours.

-

Measure the absorbance at 765 nm using a spectrophotometer.

-

-

Calculation: Construct a calibration curve using the gallic acid standards. Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g d.e.)[7].

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

Plant extract solutions at various concentrations.

-

Positive control (e.g., ascorbic acid).

-

-

Procedure:

-

Add a defined volume of the plant extract to a defined volume of the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Identification and Quantification of Individual Phenols (HPLC-DAD and LC-MS/MS)

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically used, for example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

A gradient program is run to separate the compounds of interest.

-

-

Detection: The DAD is set to scan a range of wavelengths (e.g., 200-400 nm) to detect different classes of phenolic compounds based on their UV-Vis spectra. Specific wavelengths are used for quantification (e.g., 320 nm for phenolic acids and 350 nm for flavonoids).

-

Quantification: Identification and quantification are performed by comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards. Calibration curves are constructed for each standard to quantify the compounds in the extract.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Separation: Similar chromatographic conditions as for HPLC-DAD are used.

-

Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS).

-

Identification: The identification of compounds, including novel ones, is achieved by analyzing their mass spectra and fragmentation patterns and comparing them with literature data and spectral libraries. For novel compounds, further structural elucidation using techniques like NMR is necessary.

Signaling Pathways and Molecular Targets

The therapeutic effects of phenolic compounds from Artemisia annua are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Biosynthesis of Phenolic Compounds: The Phenylpropanoid Pathway

The biosynthesis of flavonoids and phenolic acids in Artemisia annua occurs via the phenylpropanoid pathway. This complex pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce a wide array of secondary metabolites. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL)[9][10]. Recent multi-omics studies have identified specific UDP-glucose:phenylpropanoid glucosyltransferases (UGTs) and O-methyltransferases (OMTs) involved in the later steps of phenylpropanoid glucoside biosynthesis in A. annua, such as the formation of scopolin[2][8].

Caption: Simplified Phenylpropanoid Biosynthesis Pathway in Artemisia annua.

Modulation of Cellular Signaling Pathways

Phenolic compounds from Artemisia annua have been shown to interact with and modulate several key signaling pathways implicated in various diseases, making them attractive candidates for drug development.

-

NF-κB Signaling Pathway: Extracts from A. annua have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammation, and its inhibition by A. annua phenolics contributes to the plant's anti-inflammatory properties[11].

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress, including apoptosis. Polyphenols from A. annua have been shown to induce JNK activation, which can contribute to their anticancer effects by promoting programmed cell death in cancer cells[12].

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some studies suggest that extracts from A. annua can modulate this pathway, potentially contributing to their anticancer and neuroprotective effects[13][14].

Caption: Key Signaling Pathways Modulated by Artemisia annua Phenols.

Conclusion and Future Directions

Artemisia annua is a rich and still not fully explored source of novel and bioactive phenolic compounds. The identification of new phenylpropanoid glycosides highlights the potential for discovering further unique chemical entities with therapeutic promise. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the phenolic profile of A. annua and assess its biological activities. Furthermore, the elucidation of the signaling pathways modulated by these compounds opens new avenues for the development of targeted therapies for a range of diseases, including inflammatory disorders and cancer. Future research should focus on the synergistic effects of these phenolic compounds with artemisinin and other phytochemicals, as well as on in-depth mechanistic studies to fully understand their molecular targets and therapeutic potential. The continued exploration of the phenolic landscape of Artemisia annua holds great promise for the discovery of next-generation pharmaceuticals.

References

- 1. ibn.idsi.md [ibn.idsi.md]

- 2. Multi-omics reveal key enzymes involved in the formation of phenylpropanoid glucosides in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Properties of Artemisia annua Extracts in Model Food Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the Bioactivity of Sweet Wormwood (Artemisia annua L., Asteraceae) Ethanolic Extract: Phenolics, Antioxidants, and Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the Phytochemical Profile and Biological Potential of Five Artemisia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of phenylpropanoid biosynthesis in Artemisia annua L.: a novel approach to reduce oxidative browning in plant tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.bilpub.com [ojs.bilpub.com]

- 12. Artemisia annua L. Polyphenol-Induced Cell Death Is ROS-Independently Enhanced by Inhibition of JNK in HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis-induced effects of extract from Artemisia annua Linné by modulating PTEN/p53/PDK1/Akt/ signal pathways through PTEN/p53-independent manner in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and Molecular Targets of a Water-Soluble Extract of Artemisia annua on the Treatment of Alzheimer's Disease Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alkylresorcinols and Related Phenols for Researchers, Scientists, and Drug Development Professionals.

Introduction to Alkylresorcinols

Alkylresorcinols (ARs), also known as resorcinolic lipids, are a class of amphiphilic phenolic lipids.[1] Their structure is characterized by a polar resorcinol (B1680541) (1,3-dihydroxybenzene) head and a non-polar, odd-numbered alkyl side chain, which in cereals typically ranges from 15 to 25 carbon atoms in length.[1] These compounds are naturally synthesized by a variety of organisms, including bacteria, fungi, and several higher plants.[2]

For human consumption, the primary dietary sources of alkylresorcinols are the outer layers of cereal grains such as wheat, rye, and triticale.[1][2][3] Consequently, they are widely recognized and utilized as reliable biomarkers for whole-grain wheat and rye intake.[1][4] Beyond their role as dietary markers, alkylresorcinols have garnered significant interest in the scientific community for their diverse biological activities. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, positioning them as promising molecules for further investigation in drug development and nutritional science.[2][5]

Synthesis of Alkylresorcinols

The synthesis of alkylresorcinols is crucial for producing pure analogues for research and creating derivatives for immunochemical detection. Traditional synthetic routes often involve methods such as Grignard reactions, palladium-catalyzed Suzuki coupling, and the Wittig reaction.[6] A particularly efficient and modern approach utilizes a microwave-assisted Wittig reaction, which offers high yields and reduced reaction times, even in aqueous media.[7] This method is versatile, allowing for the synthesis of various long-chain ARs and their functionalized derivatives (haptens) for antibody development.[7]

A general synthetic strategy involves the reaction of an appropriate phosphonium (B103445) ylid with an aldehyde to form an alkenylresorcinol, which is subsequently reduced to the corresponding alkylresorcinol. Demethylation of protected hydroxyl groups is often the final step to yield the target compound.[6]

Caption: A generalized workflow for the chemical synthesis of 5-n-alkylresorcinols.

Biological Activities and Therapeutic Potential

Alkylresorcinols exhibit a wide spectrum of biological activities, making them subjects of intensive research for their health-promoting benefits. Their amphiphilic nature allows them to interact with cell membranes and other cellular targets, underlying their therapeutic effects.[4][5]

-

Antioxidant and Anti-inflammatory Activity: ARs have demonstrated significant antioxidant properties. They can inhibit oxidative damage to cells by activating the Nrf2/ARE signaling pathway, which promotes the transcription of phase II antioxidant enzymes.[2] This mechanism contributes to their cellular protection against oxidative stress.[2] Furthermore, a diet rich in whole grains, and consequently ARs, is associated with reduced systemic inflammation.[2]

-

Anticancer and Antiproliferative Effects: Numerous in vitro studies have highlighted the cytotoxic properties of ARs against various cancer cell lines, including colon, breast, prostate, lung, and ovarian tumors.[2] Research suggests that ARs may prevent cells from becoming cancerous.[1] The antiproliferative activity appears to be structure-dependent, with some studies indicating that ARs with keto-substitutions or shorter alkyl chains exhibit higher potency.[3] For instance, extracts rich in oxygenated ARs showed greater antiproliferative effects against PC-3 prostate cancer cells than those with saturated compounds.[8]

-

Neuroprotective Effects: Wheat bran-derived ARs have shown neuroprotective capabilities in HT22 neuronal cells by acting as antioxidants and modulating the Nrf2-ARE pathway.[2] This suggests their potential as agents for preventing oxidative stress-related neurodegeneration.[2]

-

Metabolic Regulation: ARs have been implicated in improving metabolic health. They may prevent the accumulation of triglycerides in cells, potentially through a sirtuin-dependent inhibition of triglyceride synthesis.[2] In vivo studies in mice have shown that ARs can suppress diet-induced hepatic triglyceride accumulation, indicating a potential role in mitigating conditions like nonalcoholic fatty liver disease.[2]

Key Signaling Pathways

The biological effects of alkylresorcinols are mediated through their interaction with specific cellular signaling pathways. A primary pathway identified is the Nrf2/ARE pathway, which is central to the cellular antioxidant response.

Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of inducing agents like alkylresorcinols disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes.[2]

Caption: Activation of the Nrf2/ARE pathway by alkylresorcinols to enhance cellular defense.

Quantitative Data on Biological Activity

The potency of alkylresorcinols, particularly their antiproliferative activity, is often quantified using the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological process by 50%.[9] It is a critical parameter for comparing the efficacy of different compounds or extracts.

| Cell Line | Compound/Extract | IC50 Value (µg/mL) | Reference |

| PC-3 (Prostate Cancer) | Wheat Bran Extract (UAE-A) | 13.3 | [8] |

| PC-3 (Prostate Cancer) | Wheat Bran Extract (OSAM-A) | 14.9 | [8] |

| PC-3 (Prostate Cancer) | Wheat Bran Extract (S-A) | 30.5 | [3] |

| PC-3 (Prostate Cancer) | Wheat Bran Extract (S-M) | 55.6 | [3] |

Table 1: Antiproliferative activity (IC50) of various alkylresorcinol-rich extracts from wheat bran against the PC-3 human prostate cancer cell line. UAE: Ultrasound-Assisted Extraction; OSAM: Overnight Solvent-Assisted Maceration; S: Soxhlet; A: Acetone (B3395972); M: Methanol.

Experimental Protocols

Reproducible and robust experimental methods are fundamental to studying alkylresorcinols. Below are detailed methodologies for their extraction, analysis, and biological evaluation.

Extraction of Alkylresorcinols from Cereal Bran

The choice of extraction method significantly impacts the yield and profile of ARs obtained from a matrix like wheat bran.[8]

Objective: To isolate alkylresorcinols from a solid matrix for subsequent analysis.

Methods:

-

Overnight Solvent-Assisted Maceration (OSAM):

-

Protocol: Mix 10 g of dried, ground wheat bran with 100 mL of a suitable organic solvent (e.g., acetone or ethyl acetate).

-

Agitate the mixture at room temperature for 24 hours in a shaker.[10]

-

Centrifuge the sample (e.g., at 3200 g for 5 minutes) to pellet the solid material.[10]

-

Collect the supernatant. The solvent can be evaporated under vacuum, and the residue reconstituted in a smaller volume for analysis.[10]

-

-

Ultrasound-Assisted Extraction (UAE):

-

Protocol: Suspend 10 g of dried, ground wheat bran in 100 mL of solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Separate the extract from the solid residue by centrifugation or filtration.

-

-

Soxhlet Extraction:

-

Protocol: Place a known quantity of dried, ground bran (e.g., 10 g) into a thimble.

-

Extract with a suitable solvent (e.g., acetone) in a Soxhlet apparatus for several hours (e.g., 6-8 hours).

-

Concentrate the resulting extract using a rotary evaporator.

-

Caption: Workflow for the extraction and chemical analysis of alkylresorcinols from plant material.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying ARs, especially after derivatization to increase their volatility.

-

Sample Preparation and Derivatization:

-

Obtain the dried AR extract as described above.

-

Add an internal standard (e.g., 4-(benzyloxy)-phenol or methyl behenate) to correct for variations in sample processing and injection.[10][11]

-

Evaporate the solvent under a stream of nitrogen.

-

Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[11]

-

Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups of the ARs into trimethylsilyl (B98337) (TMS) ethers.[11]

-

-

GC-MS Conditions:

-

Injection: Inject 1 µL of the derivatized sample into the GC. A split injection (e.g., 20:1) is common.[10]

-

Column: Use a suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[10]

-

Oven Program: A temperature gradient is used to separate the different AR homologs. For example, start at 60°C, then ramp at 17.3°C/min to 320°C and hold for 45 minutes.[10]

-

MS Detection: Use electron impact (EI) ionization. For quantification, operate the mass spectrometer in Single Ion Monitoring (SIM) mode, selecting characteristic ions for each AR homolog and the internal standard.[10]

-

Quantification: Create a calibration curve using an external standard (e.g., Adipostatin A, AR C15:0) and calculate the concentrations of other ARs based on their molecular masses relative to the standard.[10]

-

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic or antiproliferative effects of test compounds.

-

Cell Culture:

-

Culture the target cancer cells (e.g., PC-3 human prostate cancer cells) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

-

-

Assay Protocol:

-

Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells per well) and incubate for 24 hours to allow for attachment.[8]

-

Treatment: Replace the medium with serum-free medium containing various concentrations of the AR extracts (e.g., ranging from 0.5 to 500 µg/mL). Include appropriate controls: a blank (medium only), a negative control (e.g., 1% BSA, representing 100% viability), and a positive control (a known cytotoxic agent like curcumin).[8]

-

Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the extract concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: A typical experimental workflow for determining the IC50 value using an MTT assay.

References

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]

- 7. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]

- 8. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methoxy-5-heneicosylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methoxy-5-heneicosylphenol, a long-chain alkyl methoxy (B1213986) phenol. Phenolic compounds with long alkyl chains are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential acetylcholinesterase inhibitory effects.[1][2] The lipophilic alkyl chain can enhance membrane permeability and interaction with biological targets.[1] This protocol outlines a multi-step synthetic route starting from a common precursor, 3,5-dihydroxybenzoic acid, involving protection, etherification, carbon-carbon bond formation, and deprotection steps. The methodologies are based on established and reliable organic chemistry transformations, adapted for the specific synthesis of the target molecule.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and the Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |

| Methyl 3,5-dihydroxybenzoate (B8624769) | C₈H₈O₄ | 168.15 | ¹H NMR, ¹³C NMR, MS | |

| Methyl 3,5-bis(benzyloxy)benzoate | C₂₂H₂₀O₄ | 348.39 | ¹H NMR, ¹³C NMR, MS | |

| 3,5-bis(benzyloxy)benzaldehyde | C₂₁H₁₈O₃ | 318.37 | ¹H NMR, ¹³C NMR, MS | |

| 1,3-bis(benzyloxy)-5-(heneicos-1-en-1-yl)benzene | C₄₁H₅₈O₂ | 582.90 | ¹H NMR, ¹³C NMR, MS (mixture of E/Z isomers) | |

| 1,3-bis(benzyloxy)-5-heneicosylbenzene | C₄₁H₆₀O₂ | 584.92 | ¹H NMR, ¹³C NMR, MS | |

| 5-Heneicosylbenzene-1,3-diol | C₂₇H₄₈O₂ | 404.67 | ¹H NMR, ¹³C NMR, MS | |

| 3-Heneicosyl-5-methoxyphenol | C₂₈H₅₀O₂ | 418.70 | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

This synthetic route is proposed based on analogous procedures found in the literature for the synthesis of 3,5-disubstituted phenols.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

-

Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid (1 eq) in methanol (B129727) (MeOH, 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

-

Reaction: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 3,5-dihydroxybenzoate can be purified by flash column chromatography.

Step 2: Protection of Phenolic Hydroxyls

-

Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1 eq) in acetone (B3395972) or N,N-dimethylformamide (DMF) (0.5 M). Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl (B1604629) bromide (BnBr, 2.2 eq).

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (50-60 °C) for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude methyl 3,5-bis(benzyloxy)benzoate by recrystallization or flash column chromatography.

Step 3: Reduction of the Ester to an Aldehyde

-

Reaction Setup: Dissolve methyl 3,5-bis(benzyloxy)benzoate (1 eq) in anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (0.2 M) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise. Stir the reaction at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 3,5-bis(benzyloxy)benzaldehyde is often used in the next step without further purification.

Step 4: Wittig Reaction for Alkyl Chain Installation

-

Ylide Preparation: In a separate flask, suspend eicosyltriphenylphosphonium bromide (prepared from 1-bromoeicosane (B1265406) and triphenylphosphine) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.3 M) under an inert atmosphere. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise. Stir the resulting deep red or orange solution at room temperature for 1 hour.

-

Reaction: Cool the ylide solution to -78 °C and add a solution of 3,5-bis(benzyloxy)benzaldehyde (1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 1,3-bis(benzyloxy)-5-(heneicos-1-en-1-yl)benzene.

Step 5: Hydrogenation of the Alkene

-

Reaction Setup: Dissolve the product from the Wittig reaction (1 eq) in ethanol (B145695) or ethyl acetate. Add palladium on carbon (Pd/C, 10 mol %).

-

Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Purification: Concentrate the filtrate to obtain 1,3-bis(benzyloxy)-5-heneicosylbenzene, which is often pure enough for the next step.

Step 6: Deprotection of Benzyl Ethers

-

Reaction Setup: Dissolve 1,3-bis(benzyloxy)-5-heneicosylbenzene (1 eq) in ethanol or methanol. Add palladium on carbon (Pd/C, 10 mol %).

-

Reaction: Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction through Celite and concentrate the filtrate. The resulting 5-heneicosylbenzene-1,3-diol can be purified by flash column chromatography.

Step 7: Selective Monomethylation

-

Reaction Setup: Dissolve 5-heneicosylbenzene-1,3-diol (1 eq) in acetone. Add potassium carbonate (K₂CO₃, 1.0 eq) and methyl iodide (MeI, 1.0 eq).

-

Reaction: Stir the reaction at room temperature for 24-48 hours, carefully monitoring by TLC to maximize the formation of the monomethylated product and minimize the dimethylated byproduct.

-

Work-up: Filter the mixture and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to isolate the final product, this compound.

Potential Biological Activity and Signaling Pathways

Long-chain phenols, such as cardanol (B1251761) and anacardic acid, which are structurally related to the target molecule, have been reported to exhibit a range of biological activities.[1] These activities are often attributed to their antioxidant properties and their ability to interact with various enzymes and signaling pathways.[1][2]

Diagram of Potential Signaling Pathways

Caption: Potential mechanisms of action for long-chain phenols.

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, such as reactive oxygen species (ROS). This can mitigate oxidative stress and prevent cellular damage.

Additionally, some long-chain phenols have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds can increase acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.[1] The long alkyl chain may contribute to binding within the active site of the enzyme.

Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the preparation of this compound. The proposed route utilizes robust and well-documented chemical reactions, making it accessible to researchers with a background in organic synthesis. The potential biological activities of this class of compounds make them attractive targets for further investigation in the context of drug discovery and development. The provided diagrams for the synthetic workflow and potential signaling pathways offer a clear visual representation of the key concepts.

References

Application Notes and Protocols for the Quantification of 3-Methoxy-5-heneicosylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Methoxy-5-heneicosylphenol, a lipophilic phenolic compound, in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies. Given the limited availability of established methods for this specific analyte, the following protocols are based on established analytical principles for long-chain alkylphenols and related phenolic lipids.

Introduction

This compound is a phenolic lipid that may be isolated from natural sources such as Artemisia annua.[1] Its long alkyl chain imparts significant lipophilicity, which presents unique challenges for extraction and chromatographic analysis. Accurate and precise quantification of this compound is essential for understanding its biological activity, distribution, and potential therapeutic applications. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Complex Matrices

The high lipophilicity of this compound necessitates a sample preparation strategy that efficiently extracts the analyte while removing interfering lipids and other matrix components.

Protocol: Liquid-Liquid Extraction (LLE) with Optional Defatting

This protocol is suitable for biological tissues, plant materials, and semi-solid formulations.

Materials:

-

Homogenizer

-

Centrifuge

-

Hexane (B92381) (ACS grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Chloroform (B151607) (ACS grade)

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: Weigh 1-2 g of the sample and homogenize it in 10 mL of a 2:1 (v/v) methanol/water mixture.

-

Optional Defatting (for high-lipid matrices): Add 10 mL of hexane to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes. Discard the upper hexane layer. Repeat this step twice to ensure complete removal of neutral lipids.[2][3]

-

Liquid-Liquid Extraction: To the methanol/water phase, add 10 mL of chloroform. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.[4]

-

Collection: Carefully collect the lower chloroform layer containing the analyte.

-

Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., mobile phase for HPLC, or a derivatization solvent for GC-MS).

Analytical Methodologies

HPLC-UV Method

This method is suitable for routine analysis and quantification at moderate concentration levels.

Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Acetic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid[1]

-

Gradient:

-

0-2 min: 80% B

-

2-15 min: 80% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 278 nm[1]

Data Presentation: HPLC-UV Quantification Data

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 12.5 | 150,000 | 10.0 |

| Standard 2 | 12.5 | 305,000 | 20.0 |

| Sample A | 12.6 | 220,000 | 14.7 |

| Sample B | 12.5 | 185,000 | 12.3 |

GC-MS Method (with Derivatization)

This method offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis. Derivatization is necessary to increase the volatility of the analyte.[5]

Protocol: Silylation and GC-MS Analysis

Derivatization:

-

To the dried sample extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL)

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp: 10°C/min to 320°C

-

Hold: 10 min at 320°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.

Data Presentation: GC-MS (SIM) Quantification Data

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (ng/mL) |

| This compound-TMS | 18.2 | 490.5 (M+) | 475.4 ([M-15]+) | - |

| Sample A | 18.2 | 490.5 | 475.4 | 55.2 |

| Sample B | 18.2 | 490.5 | 475.4 | 38.9 |

LC-MS/MS Method

This is the most sensitive and selective method, suitable for quantification in highly complex matrices and for pharmacokinetic studies where very low detection limits are required.[10][11]

Protocol: LC-MS/MS Quantification

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 85% B

-

1-8 min: 85% to 100% B

-

8-10 min: 100% B

-

10.1-12 min: 85% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: ESI Negative

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 400°C

-

Source Temperature: 150°C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition (example): Precursor ion (m/z 417.4 [M-H]⁻) → Product ion (e.g., m/z 136.1, corresponding to a fragment of the phenolic headgroup). Note: Specific MRM transitions must be optimized by infusing a standard of the analyte.

Data Presentation: LC-MS/MS (MRM) Quantification Data

| Sample ID | Retention Time (min) | MRM Transition (Precursor > Product) | Peak Area | Concentration (pg/mL) |

| Standard 1 | 7.8 | 417.4 > 136.1 | 8,500 | 100 |

| Standard 2 | 7.8 | 417.4 > 136.1 | 16,800 | 200 |

| Sample A | 7.9 | 417.4 > 136.1 | 12,300 | 145 |

| Sample B | 7.8 | 417.4 > 136.1 | 6,500 | 76 |

Visualized Workflows

Caption: General workflow for extraction and analysis of this compound.

Caption: HPLC-UV analytical workflow.

Caption: GC-MS analytical workflow including derivatization.

References

- 1. mdpi.com [mdpi.com]

- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. mdpi.com [mdpi.com]

- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of 3-Methoxy-5-heneicosylphenol using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-5-heneicosylphenol. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the identification and quantification of this phenolic compound. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on established guidelines for analytical method validation.

Introduction

This compound is a phenolic compound with a long alkyl chain, making it a relatively non-polar molecule. Accurate and precise quantification of this analyte is crucial for various research and development applications, including pharmacokinetic studies, formulation development, and quality control of raw materials or finished products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility.[1][2][3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method tailored for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior during chromatographic separation and for the preparation of standard solutions.

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | 3-Henicosyl-5-Methoxyphenol | [5] |

| CAS Number | 126882-76-6 | [5] |

| Molecular Formula | C28H50O2 | [5] |

| Molecular Weight | 418.70 g/mol | [5] |

| Appearance | Powder | [5] |

Table 1: Physicochemical properties of this compound.

Experimental Protocol

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The proposed chromatographic conditions are detailed in Table 2.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 80% B; 5-20 min: 80-95% B; 20-25 min: 95% B; 25.1-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

Table 2: HPLC instrument and chromatographic conditions.

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition: 80% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation method will depend on the matrix. A general procedure for a solid sample is provided below.

-

Accurately weigh a representative amount of the sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 3.[6]

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components and matrix effects. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range. |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | Intraday (Repeatability): ≤ 2%; Interday (Intermediate Precision): ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). |

Table 3: Method validation parameters and acceptance criteria.

Data Presentation

All quantitative data generated during method validation and sample analysis should be summarized in clear and well-structured tables for easy interpretation and comparison. An example of a data summary table for linearity is provided in Table 4.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 4: Example data presentation for linearity.

Visualization of Experimental Workflow

The logical flow of the analytical method is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation will enable researchers and scientists to implement this method for routine analysis in a variety of applications. Adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]